Ethyl 4,4-difluoropyrrolidine-3-carboxylate
Overview
Description
Ethyl 4,4-difluoropyrrolidine-3-carboxylate is a chemical compound with the molecular formula C7H11F2NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two fluorine atoms at the 4-position and an ethyl ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,4-difluoropyrrolidine-3-carboxylate typically involves the fluorination of a pyrrolidine derivative. One common method includes the reaction of 4,4-difluoropyrrolidine with ethyl chloroformate under basic conditions to form the desired ester. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4-difluoropyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms, typically in the presence of a catalyst or under heating.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
Ethyl 4,4-difluoropyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Research into potential therapeutic applications, such as antiviral or anticancer agents, often involves this compound.
Industry: It is used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of ethyl 4,4-difluoropyrrolidine-3-carboxylate depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The fluorine atoms can enhance binding affinity and selectivity for certain proteins, while the ester group can facilitate cellular uptake and metabolism.
Comparison with Similar Compounds
Ethyl 4,4-difluoropyrrolidine-3-carboxylate can be compared with other fluorinated pyrrolidine derivatives, such as:
Ethyl 4-fluoropyrrolidine-3-carboxylate: This compound has only one fluorine atom, which may result in different reactivity and binding properties.
Mthis compound: The methyl ester variant may have different solubility and metabolic stability compared to the ethyl ester.
4,4-Difluoropyrrolidine-3-carboxylic acid: The carboxylic acid form lacks the ester group, which can affect its chemical behavior and biological activity.
Properties
IUPAC Name |
ethyl 4,4-difluoropyrrolidine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2/c1-2-12-6(11)5-3-10-4-7(5,8)9/h5,10H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLNOTLVLWIQHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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